D-Sorbitol-d1-2
CAS No.:
Cat. No.: VC16662631
Molecular Formula: C6H14O6
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14O6 |
|---|---|
| Molecular Weight | 183.18 g/mol |
| IUPAC Name | (2R,3R,4R,5S)-2-deuteriohexane-1,2,3,4,5,6-hexol |
| Standard InChI | InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D |
| Standard InChI Key | FBPFZTCFMRRESA-UOQUIKDKSA-N |
| Isomeric SMILES | [2H][C@@](CO)([C@H]([C@@H]([C@H](CO)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(CO)O)O)O)O)O |
Introduction
Chemical and Structural Properties of D-Sorbitol-d1-2
D-Sorbitol-d1-2, also designated as D-Sorbitol-UL-14C, retains the core structure of D-sorbitol—a six-carbon sugar alcohol—with a single deuterium atom replacing a hydrogen at the second carbon position. This isotopic substitution minimally alters its physical and chemical behavior while enabling detection via mass spectrometry or nuclear magnetic resonance (NMR).
Synthesis and Isotopic Labeling Strategies
Conventional Sorbitol Synthesis
D-Sorbitol is typically produced via the NADH-dependent reduction of glucose catalyzed by aldose reductase. This enzymatic process yields sorbitol as part of the polyol pathway, which is upregulated in hyperglycemic conditions .
Deuterium Incorporation
Isotopic labeling of D-sorbitol involves replacing a hydrogen atom at the C2 position with deuterium. This is achieved through:
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Chemical Synthesis: Using deuterated reagents during glucose reduction.
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Biosynthetic Methods: Culturing organisms in deuterium-enriched media to incorporate the isotope during sorbitol production.
The choice of labeling strategy depends on the desired isotopic purity and application. For metabolic tracing, biosynthetic methods often yield higher enantiomeric purity.
Applications in Metabolic Research
Diabetes and the Polyol Pathway
In diabetic models, D-Sorbitol-d1-2 has been instrumental in quantifying flux through the polyol pathway. Under hyperglycemia, aldose reductase converts glucose to sorbitol, which accumulates in tissues like the lens and nerves, contributing to diabetic complications . Isotopic tracing with D-Sorbitol-d1-2 has revealed that sorbitol accumulation correlates with osmotic stress and NADPH depletion, exacerbating oxidative damage.
Enzymatic Studies
Recent work on D-sorbitol dehydrogenase (SLDH), such as the novel Fpsldh enzyme from Faunimonas pinastri, has utilized D-Sorbitol-d1-2 to study substrate specificity and cofactor requirements. Fpsldh exhibits a Kₘ of 7.51 mM for D-sorbitol and operates optimally at pH 8.0–10.0 without metal ion activation . These findings, enabled by isotopic labeling, suggest potential industrial applications in L-sorbose production .
Industrial and Biotechnological Relevance
L-Sorbose Production
L-Sorbose, a precursor to vitamin C, is synthesized via SLDH-mediated oxidation of D-sorbitol. Engineered Bacillus licheniformis strains expressing Fpsldh can produce 13.19 g/L L-sorbose in 33.6 hours using D-Sorbitol-d1-2 as a substrate . This system eliminates the need for exogenous NAD⁺/NADP⁺, reducing production costs .
Isosorbide Synthesis
D-Sorbitol-d1-2 also serves as a model compound for studying isosorbide production, a bio-based cross-linker used in polymers. Optimal dehydration conditions (130°C, acid catalysis) yield isosorbide with minimal byproducts, a process monitored using deuterium-labeled intermediates .
Analytical Methods and Detection
Mass Spectrometry
Deuterium labeling shifts the mass-to-charge ratio, allowing precise quantification of D-Sorbitol-d1-2 in biological matrices. For example, LC-MS/MS can detect sub-picomolar concentrations in tissue extracts.
NMR Spectroscopy
The deuterium label produces distinct splitting patterns in ¹H-NMR spectra, enabling differentiation between endogenous sorbitol and its labeled analog. This is critical for in vivo tracer studies.
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